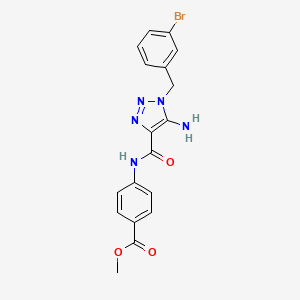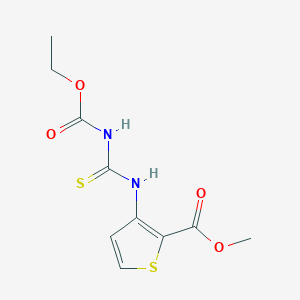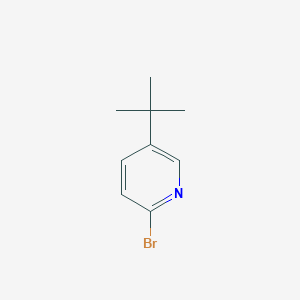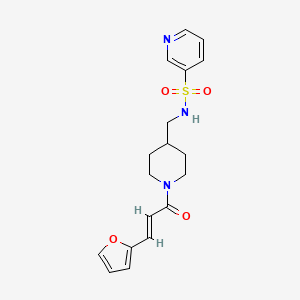
3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO and its molecular weight is 217.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Azetidinone derivatives, including compounds structurally similar to 3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride, have been synthesized and evaluated for their antimicrobial activity. Several studies report on the synthesis of azetidinones and their significant antimicrobial properties against a broad spectrum of bacterial and fungal pathogens. For instance, a study describes the synthesis and antimicrobial evaluation of various azetidinone derivatives, showcasing their potential as effective agents against bacterial and fungal infections (Mistry, Desai, & Desai, 2016; Halve et al., 2007). These findings suggest that azetidinone compounds could be promising candidates for developing new antimicrobial drugs.
Synthesis and Characterization
Azetidinones are synthesized through various chemical reactions involving different precursors and conditions. Research on their synthesis provides insights into the diverse structural possibilities and the potential for discovering new therapeutic agents. Studies have detailed the chemical synthesis, characterization, and evaluation of azetidinone derivatives, highlighting their structural diversity and potential biological activities (Dejaegher, Mangelinckx, & de Kimpe, 2002; Chopde, Meshram, & Pagadala, 2012). These studies contribute to the understanding of azetidinones' chemical properties and their potential as building blocks for developing new therapeutic compounds.
Anti-inflammatory Activity
Research has also explored the anti-inflammatory potential of azetidinone derivatives. A study on the synthesis and exploration of anti-inflammatory activity of certain azetidinone derivatives revealed that some compounds exhibited potent and significant results compared to standard anti-inflammatory drugs (Sharma, Maheshwari, & Bindal, 2013). This suggests azetidinones' potential application in treating inflammation-related disorders, providing a basis for further pharmacological studies.
Neurokinin-1 Receptor Antagonism
Some azetidinone compounds have been identified as potent neurokinin-1 (NK1) receptor antagonists, showing efficacy in pre-clinical models relevant to emesis and depression (Harrison et al., 2001). This highlights the therapeutic potential of azetidinone derivatives in neuropsychiatric disorders, opening avenues for new treatments based on NK1 receptor antagonism.
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-fluoro-5-methylphenyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-7-2-3-9(11)8(4-7)10(13)5-12-6-10;/h2-4,12-13H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCDWZJSCDVIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2(CNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2518103.png)
![1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2518104.png)
![2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2518105.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid](/img/structure/B2518111.png)
![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)

![2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2518114.png)

![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)

